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An In-Depth Technical Guide to the Molecular Structure of N,N,3-Trimethylazetidin-3-amine
Dihydrochloride

Executive Summary
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a small molecule featuring a strained

four-membered azetidine ring. This scaffold is of significant interest to researchers, scientists,

and drug development professionals due to its utility as a constrained diamine building block.

The rigid, three-dimensional nature of the azetidine core allows for precise control over the

spatial orientation of substituents, making it a valuable component in the design of novel

therapeutics. Its structure, possessing a quaternary carbon at the 3-position, presents unique

synthetic challenges and imparts specific conformational properties to larger molecules. This

guide provides a comprehensive overview of its molecular structure, physicochemical

properties, a plausible synthetic pathway with mechanistic rationale, and its applications in

medicinal chemistry.

The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal

chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve

aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space,

which can lead to improved target affinity and selectivity. Unlike more flexible aliphatic chains,

the strained azetidine ring restricts conformational freedom, which can pre-organize a molecule
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into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological

target. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a range of

biologically active compounds, including antiviral agents and tachykinin antagonists.[1] The

subject of this guide, N,N,3-Trimethylazetidin-3-amine dihydrochloride, represents a

specialized building block within this class, offering a gem-dimethylamino and methyl-

substituted quaternary center.

Molecular Identity and Structure Elucidation
Chemical Identifiers
Correctly identifying a chemical entity is paramount for reproducible research. The key

identifiers for N,N,3-Trimethylazetidin-3-amine dihydrochloride are summarized below.

Identifier Value Source

CAS Number 133891-76-6 [2][3]

Molecular Formula C₆H₁₆Cl₂N₂ [3]

Molecular Weight 187.11 g/mol [3]

IUPAC Name
N,N,3-trimethylazetidin-3-

amine;dihydrochloride
N/A

Canonical SMILES CC1(CNC1)N(C)C.Cl.Cl [4]

InChI Key
VKIPKMYZLOFAFI-

UHFFFAOYSA-N
[4]

Structural Representation
N,N,3-Trimethylazetidin-3-amine features a central four-membered azetidine ring. The C3

carbon is a quaternary center, bonded to the ring nitrogen's adjacent carbons, a methyl group,

and the nitrogen of a dimethylamino group. As a dihydrochloride salt, both the azetidine ring

nitrogen and the exocyclic dimethylamino nitrogen are protonated, each bearing a positive

charge that is counterbalanced by a chloride ion.

Caption: Dihydrochloride salt structure of N,N,3-Trimethylazetidin-3-amine.
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Spectroscopic Confirmation (Theoretical)
While specific spectral data requires experimental acquisition, the structure allows for

predictable spectroscopic signatures essential for its validation.

¹H NMR: The spectrum would be characterized by several distinct signals. The two N-methyl

groups would likely appear as a singlet (or a doublet if coupled to the N-H proton),

integrating to 6 protons. The C3-methyl group would be a sharp singlet integrating to 3

protons. The four protons on the azetidine ring (at C2 and C4) would likely appear as

complex multiplets due to geminal and vicinal coupling, integrating to 4 protons. The two N-H

protons would appear as broad singlets, and their chemical shift would be highly dependent

on the solvent and concentration.

¹³C NMR: The spectrum would show distinct carbon environments: one signal for the two

equivalent N-methyl carbons, one for the C3-methyl carbon, a signal for the quaternary C3

carbon, and a signal for the two equivalent methylene carbons (C2 and C4) of the azetidine

ring.

Mass Spectrometry (ESI+): In positive ion mode, the primary ion observed would be that of

the free base [M+H]⁺, corresponding to the singly protonated molecule, followed by a less

abundant signal for the doubly protonated species [M+2H]²⁺.

Physicochemical Properties
The properties of N,N,3-Trimethylazetidin-3-amine dihydrochloride are dominated by its

nature as a salt.

Property Value Source

Physical Form Solid

Purity Typically ≥97% [2]

Storage Inert atmosphere, 2-8°C [3]

Solubility

Expected to be soluble in

water and polar protic solvents

like methanol and ethanol.[5]

N/A
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Synthesis and Mechanistic Insights
The synthesis of 3-substituted azetidines, particularly those with a quaternary center, requires

careful strategic planning. A plausible synthetic route is proposed below, based on established

methodologies for azetidine chemistry.[6][7]

Retrosynthetic Analysis
A logical retrosynthetic approach involves deprotection and formation of the C-N bond as key

steps. The dihydrochloride salt can be formed in the final deprotection step. The exocyclic C-N

bond can be formed via nucleophilic substitution, disconnecting to a suitable 3-methylazetidine

precursor with a leaving group at the 3-position and dimethylamine.

N,N,3-Trimethylazetidin-3-amine
dihydrochloride

N-Protected N,N,3-Trimethyl-
azetidin-3-amine

 Acidic
 Deprotection N-Protected 3-Methyl-

azetidin-3-ol

 C-N Bond Formation
 (Nucleophilic Substitution) N-Protected

Azetidin-3-one

 C-C Bond Formation
 (Grignard Reaction) 

Click to download full resolution via product page

Caption: Retrosynthetic analysis for N,N,3-Trimethylazetidin-3-amine.

Proposed Synthetic Protocol
This protocol utilizes a robust N-benzhydryl protecting group, which is stable to many reaction

conditions but readily cleaved by hydrogenolysis.

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add

methylmagnesium bromide (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride

solution.
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Extract the product with ethyl acetate, dry the combined organic layers over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 1-benzhydryl-3-methylazetidin-

3-ol.

Step 2: Synthesis of 1-Benzhydryl-3-(dimethylamino)-3-methylazetidine

Dissolve the alcohol from Step 1 in dichloromethane and cool to 0 °C. Add triethylamine (1.5

equivalents).

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1

hour. The hydroxyl group is converted in situ to a mesylate, a good leaving group.

In a separate sealed vessel, add a solution of dimethylamine (excess, e.g., 2M in THF) and

heat to 60 °C.

Slowly add the mesylate solution from the previous step to the heated dimethylamine

solution. Maintain the temperature and stir for 12-18 hours.

Cool the reaction, concentrate under reduced pressure, and partition the residue between

water and ethyl acetate.

Isolate the organic layer, dry, and concentrate. Purify by column chromatography to yield the

protected tertiary amine.

Step 3: Deprotection and Salt Formation

Dissolve the product from Step 2 in methanol. Add 2.2 equivalents of concentrated

hydrochloric acid.

Add Palladium on carbon (10 wt. %) to the solution.

Subject the mixture to hydrogenation (50 psi H₂) and stir at room temperature for 24 hours.

[7]

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with

methanol.
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Concentrate the filtrate under reduced pressure to yield N,N,3-Trimethylazetidin-3-amine
dihydrochloride as a solid.

Causality and Experimental Choices
Protecting Group: The benzhydryl (diphenylmethyl) group is chosen because it is robust and

not susceptible to cleavage under the nucleophilic conditions of Step 2. Its removal via

catalytic hydrogenolysis is clean and efficient.[7]

Leaving Group Formation: Conversion of the tertiary alcohol to a mesylate in Step 2 is

critical. Tertiary alcohols are poor leaving groups, and this activation is necessary for the

subsequent nucleophilic substitution by dimethylamine.

Final Step: The use of hydrogenolysis with Pd/C under acidic (HCl) conditions achieves two

goals simultaneously: cleavage of the C-N bond to the benzhydryl group and the in-situ

formation of the final dihydrochloride salt, simplifying the workup.
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Caption: Proposed pathway for the synthesis of the target molecule.

Applications in Drug Discovery
N,N,3-Trimethylazetidin-3-amine dihydrochloride serves as a specialized bioisostere for

more flexible structures like substituted propyl- or butyl-diamines. Its value lies in:

Conformational Rigidity: The azetidine ring locks the relative positions of the two nitrogen

atoms and the methyl group, reducing the number of low-energy conformations a drug can

adopt. This can lead to higher binding affinity by minimizing the entropic cost of binding.
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Improved Physicochemical Properties: As a small, polar scaffold, it can help tune properties

like solubility and lipophilicity (LogP). The tertiary amine and quaternary carbon can also

block sites of metabolism, potentially increasing a drug's half-life.

Structural Diversity: It provides a unique three-dimensional exit vector from a core

pharmacophore, allowing medicinal chemists to probe new regions of a target's binding

pocket. The development of novel synthetic routes to access a wider range of such

azetidines is crucial for facilitating drug optimization and development.[1]

Safety and Handling
As with any laboratory chemical, proper handling is essential. The dihydrochloride salt of an

amine is generally more stable and less volatile than its free base form.
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Safety Aspect Information Source

Signal Word Warning

Pictogram GHS07 (Harmful/Irritant)

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing dust),

P280 (Wear protective

gloves/eye protection),

P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

Handling

Handle in a well-ventilated

area or fume hood. Avoid

contact with skin, eyes, and

clothing.

N/A

Storage

Store in a tightly sealed

container in a cool, dry place

under an inert atmosphere.[3]

N/A

Conclusion
N,N,3-Trimethylazetidin-3-amine dihydrochloride is more than a simple chemical reagent; it

is a sophisticated design element for the modern medicinal chemist. Its rigid structure, defined

by the strained azetidine ring and a C3-quaternary center, offers a powerful tool for controlling

molecular conformation and tuning physicochemical properties. Understanding its structure,

synthesis, and handling is key to unlocking its potential in the development of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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